molecular formula C12H12FI B2652727 1-(3-Fluoro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287288-02-0

1-(3-Fluoro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No. B2652727
CAS RN: 2287288-02-0
M. Wt: 302.131
InChI Key: HQPMWWAPHDAJTI-UHFFFAOYSA-N
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Description

Fluoro-bicyclo[1.1.1]pentanes are a class of compounds that have been developed after more than 20 years of trials . The core of these compounds has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .


Synthesis Analysis

The synthesis of fluoro-bicyclo[1.1.1]pentanes has been a significant challenge from a synthetic point of view . A practical scalable approach to fluoro-bicyclo[1.1.1]pentanes has been developed .


Molecular Structure Analysis

Bicyclo[1.1.1]pentane is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with a molecular structure consisting of three rings of four carbon atoms each .


Chemical Reactions Analysis

The chemical reactions involving fluoro-bicyclo[1.1.1]pentanes are complex and involve various steps . The methodology for substitution of the bridge positions remains underdeveloped .


Physical And Chemical Properties Analysis

Physico-chemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . They have been found to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules .

Future Directions

The future directions in the research of fluoro-bicyclo[1.1.1]pentanes involve further development of methodologies for substitution of the bridge positions . They also include the exploration of their use as bioisosteres in drug discovery .

properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FI/c1-8-2-3-9(4-10(8)13)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPMWWAPHDAJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C23CC(C2)(C3)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane

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